Cas no 2228606-83-3 (3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine)

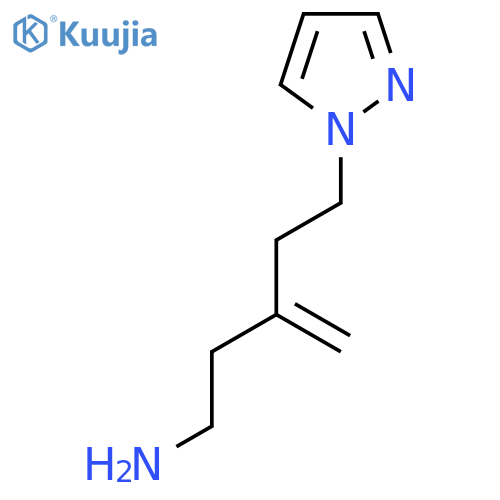

2228606-83-3 structure

商品名:3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine

- 2228606-83-3

- EN300-1729990

-

- インチ: 1S/C9H15N3/c1-9(3-5-10)4-8-12-7-2-6-11-12/h2,6-7H,1,3-5,8,10H2

- InChIKey: QAWQSBRGOATZMK-UHFFFAOYSA-N

- ほほえんだ: N1(C=CC=N1)CCC(=C)CCN

計算された属性

- せいみつぶんしりょう: 165.126597491g/mol

- どういたいしつりょう: 165.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729990-0.25g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-2.5g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-5g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-0.05g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-5.0g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 5g |

$3687.0 | 2023-06-04 | ||

| Enamine | EN300-1729990-10g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-1.0g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 1g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1729990-0.1g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-0.5g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1729990-10.0g |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine |

2228606-83-3 | 10g |

$5467.0 | 2023-06-04 |

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2228606-83-3 (3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量